molecular formula C18H16N2O3S B5757333 4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5757333
M. Wt: 340.4 g/mol
InChI Key: ZFSRJBJYIATVGM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes aromatic rings, a carboxylic acid group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-nitrobenzoic acid, which is then reduced to 4-methyl-3-aminobenzoic acid. The amino group is then reacted with 3-phenylprop-2-enoyl chloride to form the corresponding amide. Finally, the amide is treated with a thiolating agent to introduce the thioamide functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The thioamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-7-9-14(17(22)23)11-15(12)19-18(24)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)(H2,19,20,21,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRJBJYIATVGM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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